molecular formula C10H8BrClFNO B2567266 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one CAS No. 1342993-07-0

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2567266
CAS No.: 1342993-07-0
M. Wt: 292.53
InChI Key: QTXNRSYXEFCNAS-UHFFFAOYSA-N
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Description

“3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1342993-07-0 . It has a molecular weight of 292.53 and its IUPAC name is 3-bromo-1-(4-chloro-2-fluorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 . This indicates that the molecule contains a pyrrolidinone ring with bromo, chloro, and fluoro substituents.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.53 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one is a chemical compound used as an intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline. The structural confirmation of the synthesized compounds is performed using NMR and Mass spectra, highlighting the compound's role in synthetic organic chemistry (Wang et al., 2016).

Molecular Reactivity and Drug Potential

In another research, a closely related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrates significant potential in medicinal chemistry. Its reactivity study involves a comprehensive computational approach, including DFT calculations, molecular dynamics simulations, and various local reactivity property calculations. The compound's stability in different environments and its reactivity towards autoxidation mechanisms have been thoroughly investigated. Additionally, the compound shows promise as an anti-cancerous drug by forming a stable complex with a specific human receptor, highlighting its potential in drug development (Murthy et al., 2017).

Applications in Non-Linear Optics

The compound's role extends beyond medicinal applications. Its first hyperpolarizability is calculated to assess its potential in non-linear optics, an area critical for developing new optical materials. The compound's molecular electrostatic potential, global reactivity descriptors, and thermodynamic properties are computationally evaluated, providing insights into its suitability for various scientific applications (Murthy et al., 2017).

Mechanism of Action

Properties

IUPAC Name

3-bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNRSYXEFCNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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